molecular formula C5H10N2O2 B8659893 1-Methoxycarbonyl-2-isopropylidene hydrazine

1-Methoxycarbonyl-2-isopropylidene hydrazine

Cat. No. B8659893
M. Wt: 130.15 g/mol
InChI Key: BKFWJZAPCJDHCD-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

Hydrazinecarboxylic acid methyl ester (5.01 g) were dissolved in acetone (28 mL), and acetic acid (0.0636 mL) was added. The reaction mixture was stirred at room temperature for 24 hours. Water (50 mL) was added, and mixture was extracted three times with DCM (50 mL) and evaporated under vacuum, giving N′-Isopropylidene-hydrazine-carboxylic acid methyl ester (6.45 g, 89%).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
0.0636 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][NH2:6])=[O:4].C(O)(=O)C.O.[CH3:12][C:13]([CH3:15])=O>>[CH3:1][O:2][C:3]([NH:5][N:6]=[C:13]([CH3:15])[CH3:12])=[O:4]

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
COC(=O)NN
Name
Quantity
28 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.0636 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
mixture was extracted three times with DCM (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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